2'-Benzoyl-2,2,4'-trichloro-acetanilide

Description

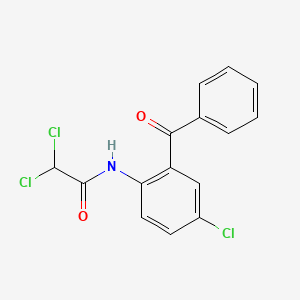

2'-Benzoyl-2,2,4'-trichloro-acetanilide is a chlorinated acetanilide derivative featuring a benzoyl group and three chlorine substituents at the 2, 2', and 4' positions of the aromatic rings. Chlorinated acetanilides are often studied for applications in agrochemicals, pharmaceuticals, or organic synthesis due to their stability and reactivity .

Properties

Molecular Formula |

C15H10Cl3NO2 |

|---|---|

Molecular Weight |

342.6 g/mol |

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2,2-dichloroacetamide |

InChI |

InChI=1S/C15H10Cl3NO2/c16-10-6-7-12(19-15(21)14(17)18)11(8-10)13(20)9-4-2-1-3-5-9/h1-8,14H,(H,19,21) |

InChI Key |

RSZLFJSGIRUKCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Benzoyl-2,4'-dichloro-acetanilide

- Molecular Formula: C₁₅H₁₁Cl₂NO₂

- Average Mass : 308.158 g/mol

- Chlorine Substituents : 2 (positions 2 and 4')

- ChemSpider ID : 70039

- Synonyms: Includes 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide and N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

Structural Differences: The trichloro derivative adds a third chlorine at the 2' position, replacing a hydrogen atom. This increases molecular weight (estimated ~343.6 g/mol for C₁₅H₁₀Cl₃NO₂) and likely reduces solubility in polar solvents due to enhanced hydrophobicity .

The dichloro analog’s synthesis involves chloroacetylation of substituted benzanilides, suggesting similar routes for the trichloro variant with adjusted halogenation steps .

Other Chlorinated Acetanilides

lists 4'-Benzyloxy-2',6'-dichloro-2-diethylaminoacetanilide, which differs in substituents (benzyloxy, diethylamino) but retains the acetanilide backbone. Key comparisons:

- Functional Groups: The trichloro compound lacks ether (benzyloxy) or amino groups, focusing instead on halogen and benzoyl moieties.

Non-Chlorinated Analogs

describes mesonosides (e.g., mesonoside B) with benzoyl and acetyl groups on a primeverose backbone. While structurally distinct (glycosides vs. acetanilides), shared benzoyl functionality highlights its role in stabilizing molecular conformations or enhancing bioavailability in diverse contexts .

Data Table: Comparative Properties of Selected Acetanilides

| Compound Name | Molecular Formula | Avg. Mass (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 2'-Benzoyl-2,4'-dichloro-acetanilide | C₁₅H₁₁Cl₂NO₂ | 308.16 | 2 Cl, benzoyl | High stability, agrochemical use |

| [Hypothetical] 2'-Benzoyl-2,2,4'-trichloro-acetanilide | C₁₅H₁₀Cl₃NO₂ | ~343.6 | 3 Cl, benzoyl | Enhanced hydrophobicity |

| 4'-Benzyloxy-2',6'-dichloro-2-diethylaminoacetanilide | C₁₉H₂₁Cl₂N₂O₂ | ~393.3 | 2 Cl, benzyloxy, diethylamino | Pharmaceutical potential |

Research Findings and Limitations

- Synthesis Pathways : The dichloro compound’s synthesis () implies feasible routes for trichloro analogs via additional halogenation. However, steric hindrance from multiple chlorines may necessitate optimized conditions .

- Toxicity and Environmental Impact: Chlorinated acetanilides often exhibit prolonged environmental persistence.

- Data Gaps: No direct evidence on the trichloro compound’s physical-chemical properties or bioactivity exists in the provided materials. Extrapolations rely on structural analogs and general chlorinated compound trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.